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molecular formula C9H9BrO3 B137784 2-Bromo-3,4-dimethoxybenzaldehyde CAS No. 55171-60-3

2-Bromo-3,4-dimethoxybenzaldehyde

Cat. No. B137784
M. Wt: 245.07 g/mol
InChI Key: BWFRHSRQIKGLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06734303B2

Procedure details

A stirred suspension of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (commercially available, 24 g, 104 mmol) and K2CO3 (29.4 g, 213 mmol) in DMF (125 ml) was cooled to −10° C. Dimethylsulfate (9.6 ml, 102 mmol) was added, the reaction was warmed to room temperature and stirred overnight. The resulting solution was quenched with water (375 ml) and the resulting suspension stirred overnight. The resulting suspension was filtered and the solid dried in vacuo at 50° C. to give 23.1 g of the subtitle product (91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([OH:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:13]([O-])([O-])=O.[K+].[K+].COS(OC)(=O)=O>CN(C=O)C>[Br:1][C:2]1[C:9]([O:10][CH3:13])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1O)OC
Name
Quantity
29.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting solution was quenched with water (375 ml)
STIRRING
Type
STIRRING
Details
the resulting suspension stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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